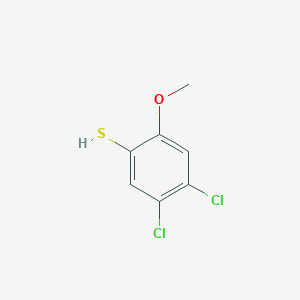![molecular formula C14H18N2O B2805579 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one CAS No. 866010-37-9](/img/structure/B2805579.png)
3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one is a spirocyclic compound that features a quinazolinone core fused with a cyclopentane ring. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one typically involves a multicomponent reaction. One common method includes the condensation of isatoic anhydride, an amine, and a cyclic ketone. This reaction is often catalyzed by p-toluene sulfonic acid (p-TSA) or other Lewis acids under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the quinazolinone ring .
Applications De Recherche Scientifique
3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one involves its interaction with various molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one: Lacks the ethyl group at the 3’ position.
Spiroindole derivatives: Feature an indole ring instead of a quinazolinone core.
Spirooxindole derivatives: Contain an oxindole ring fused with a spirocyclic structure
Uniqueness
3’-ethyl-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’-one is unique due to the presence of the ethyl group at the 3’ position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .
Propriétés
IUPAC Name |
3-ethylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-16-13(17)11-7-3-4-8-12(11)15-14(16)9-5-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVQFHGTMUACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2NC13CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B2805499.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)
![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)
![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)




![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)
![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

![(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid](/img/structure/B2805519.png)
